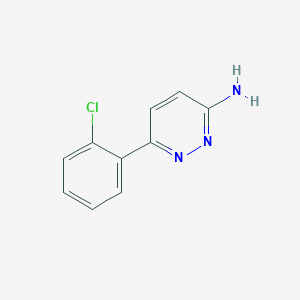

6-(2-Chlorophenyl)pyridazin-3-amine

Description

6-(2-Chlorophenyl)pyridazin-3-amine is a pyridazine derivative featuring an amine group at position 3 and a 2-chlorophenyl substituent at position 4. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their ability to modulate biological targets.

Propriétés

IUPAC Name |

6-(2-chlorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHFPMNJLCRKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466136 | |

| Record name | 6-(2-chlorophenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-03-2 | |

| Record name | 6-(2-chlorophenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide, which is then cyclized with a suitable reagent to yield the desired pyridazin-3-amine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(2-Chlorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 6-(2-Chlorophenyl)pyridazin-3-amine typically involves:

- Cyclization Reaction : The reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide, which is then cyclized to yield the pyridazin-3-amine derivative.

- Industrial Methods : Optimized laboratory techniques are adapted for large-scale production, often incorporating green chemistry principles to enhance yield and minimize environmental impact.

Medicinal Chemistry

This compound has shown promise in drug development due to its diverse biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research suggests that the compound may inhibit certain cancer cell lines, showcasing potential as an anticancer agent. Its mechanism may involve enzyme inhibition related to cell proliferation.

- Anti-inflammatory Effects : There is emerging evidence supporting its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. The presence of the chlorine atom at the 2-position on the phenyl ring enhances the compound's stability and interaction with biological targets.

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in:

- Agrochemicals : Its chemical properties allow it to be explored as a potential pesticide or herbicide.

- Pharmaceuticals : As a building block for synthesizing more complex pharmaceutical agents, it plays a role in developing new therapeutic compounds.

Case Studies and Research Findings

Numerous studies have been conducted to explore the efficacy and mechanisms of action of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for therapeutic use in infections resistant to conventional antibiotics.

- Cytotoxicity Assessment : Research involving cytotoxicity assays showed that while some derivatives were effective against cancer cell lines, they maintained low toxicity towards normal cells, suggesting a favorable therapeutic index.

- Mechanism Elucidation : Investigations into its mechanism revealed that it may inhibit key enzymes involved in cellular signaling pathways, contributing to both its anticancer and anti-inflammatory effects.

Mécanisme D'action

The mechanism of action of 6-(2-Chlorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

6-(4-Chlorophenyl)pyridazin-3-amine Derivatives

- The additional 3-pyridylmethyl substitution on the amine enhances hydrogen-bonding capacity. Applications: Likely explored for kinase inhibition, given the prevalence of pyridazine scaffolds in kinase inhibitor design .

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ():

- Crystal Data: Monoclinic (P2/c), $ a = 14.6018 \, \text{Å}, \, \beta = 126.438^\circ $, $ Z = 8 $.

- Key Differences : A methoxy group at the phenyl ring’s 2-position increases electron density, altering reactivity and intermolecular interactions. The chloro substituent on pyridazine (position 6) instead of phenyl distinguishes it from 6-(2-chlorophenyl)pyridazin-3-amine.

- Hydrogen Bonding : The amine and methoxy groups participate in N–H···O and C–H···π interactions, stabilizing the crystal lattice .

Halogen-Substituted Analogs

6-(2,6-Difluorophenyl)pyridazin-3-amine ():

- Predicted Collision Cross Section (CCS) : 142.0 Ų (for [M+H]⁺), indicating a compact structure due to fluorine’s small size.

- Key Differences : Dual fluorine substituents enhance electronegativity and metabolic stability but reduce lipophilicity (predicted LogP < 2.44, cf. 6-(4-fluorophenyl) analog in ).

6-(4-Fluorophenyl)pyridazin-3-amine ():

- Experimental Properties : LogP = 2.44, PSA = 51.8 Ų, boiling point = 398.0°C.

- Key Differences : The 4-fluoro substituent offers a balance between lipophilicity and polarity, contrasting with the steric bulk of 2-chlorophenyl.

Key Observations and Implications

Biological Relevance : Chlorophenyl-pyridazines are privileged scaffolds in kinase and phosphatase inhibitor design, as seen in CDC25B inhibitors () and TYK2 inhibitors ().

Crystallographic Trends: Hydrogen-bonding networks (e.g., N–H···O in ) and packing motifs (monoclinic vs. orthorhombic systems) vary significantly with substituents, impacting solubility and formulation .

Activité Biologique

6-(2-Chlorophenyl)pyridazin-3-amine is a heterocyclic compound characterized by a pyridazine ring with a 2-chlorophenyl substituent at the 6-position and an amine group at the 3-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3. The presence of the chlorine atom enhances its lipophilicity, potentially improving its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For example, it has been shown to modulate the activity of protein kinases, which play crucial roles in cell signaling and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as ROS generation and modulation of signaling pathways like PI3K/Akt/mTOR.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis via ROS generation |

| A549 | 20 | Inhibition of PI3K/Akt |

| HCT116 | 25 | Cell cycle arrest |

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human cancer cell lines, it was found that the compound significantly inhibited cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cells. The study utilized an MTT assay to determine cell viability, revealing an IC50 value of approximately 15 µM for MCF7 cells and 20 µM for A549 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Typically involving pyridazine derivatives and chlorinated phenyl compounds.

- Substitution Reactions : Utilizing nucleophiles to replace the chlorine atom at the phenyl ring under controlled conditions.

Q & A

Q. What are the established synthetic pathways for 6-(2-Chlorophenyl)pyridazin-3-amine?

The synthesis typically involves a multi-step approach:

Condensation : Reacting a 2-chlorophenyl-substituted precursor (e.g., 2-chlorobenzaldehyde) with a pyridazine intermediate under basic conditions.

Amination : Introducing the amine group at the 3-position via nucleophilic substitution or catalytic hydrogenation.

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product.

Key modifications for the 2-chlorophenyl group include optimizing reaction temperatures (80–120°C) and solvents (e.g., ethanol or DMF) to enhance yield . For analogs like 6-(4-Fluorophenyl)pyridazin-3-amine, similar protocols are adapted, suggesting interchangeable methodologies for aryl-substituted pyridazines .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns.

- FT-IR : Identifies amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry. For example, a monoclinic P2/c space group was reported for 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine, with unit cell parameters a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, and β = 126.438° .

- Software : SHELX for structure refinement and ORTEP-3 for graphical representation .

Q. What preliminary pharmacological activities are associated with this compound?

Pyridazin-3-amine derivatives exhibit:

- Cardioactive effects : Modulation of ion channels (e.g., Ca²⁺ or K⁺) in cardiovascular models.

- Antiplatelet activity : Inhibition of platelet aggregation via thromboxane A2 receptor antagonism .

- Anticancer potential : Structural analogs like 6-arylpyridazinones show cytotoxic activity against cancer cell lines (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the solid-state properties of this compound?

Hydrogen bonding (e.g., N–H···N or N–H···O) dictates crystal packing and stability. Methodological steps :

Graph set analysis : Classify interactions into motifs like D(donor) and A(acceptor) using Etter’s formalism .

Thermal analysis : Correlate melting points (e.g., DSC data) with intermolecular bond strength.

Solubility prediction : Use Hirshfeld surface analysis to assess interactions affecting dissolution .

Example : The related compound 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine forms a 3D network via N–H···O bonds, stabilizing its monoclinic lattice .

Q. What strategies resolve contradictions in biological activity data across substituted pyridazin-3-amine analogs?

- Structural tuning : Compare substituent effects (e.g., 2-Cl vs. 4-F) on target binding. For instance, 4-fluorophenyl analogs show higher cardioactivity due to enhanced electronegativity .

- Dose-response studies : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition at 1–100 µM concentrations).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE3A or COX-2 .

Q. What experimental design considerations are critical for optimizing synthesis yield?

Q. How are computational tools applied to predict the pharmacokinetic profile of this compound?

Q. What crystallographic validation protocols ensure structural accuracy?

Data collection : High-resolution (<1.0 Å) SCXRD data using a Bruker APEX-II diffractometer .

Refinement : SHELXL for least-squares minimization (R factor <0.05) .

Validation : PLATON/CHECKCIF to flag disorder or missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.